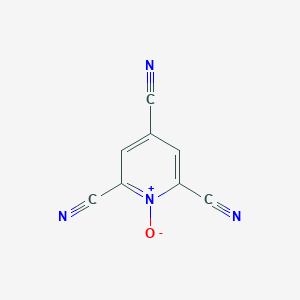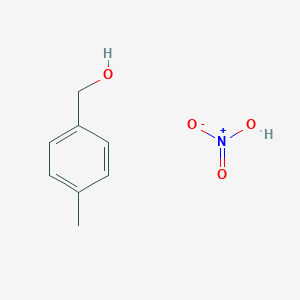
(4-Methylphenyl)methanol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methanol;nitric acid typically involves the esterification of (4-Methylphenyl)methanol with nitric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves mixing (4-Methylphenyl)methanol with concentrated nitric acid and heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are designed to handle significant quantities of reactants and produce the compound efficiently. The use of advanced reactors and continuous flow systems can enhance the production rate and ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 4-methylbenzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(4-Methylphenyl)methanol;nitric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylphenyl)methanol;nitric acid involves its interaction with molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release nitric acid, which can then participate in various biochemical reactions. The aromatic ring can interact with enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the methyl group on the aromatic ring.
4-Methylbenzyl alcohol: Similar structure but lacks the ester group.
Nitrobenzene: Contains a nitro group instead of an ester group.
Uniqueness
(4-Methylphenyl)methanol;nitric acid is unique due to the presence of both an ester group and a methyl-substituted aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
13527-05-4 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
(4-methylphenyl)methanol;nitric acid |
InChI |
InChI=1S/C8H10O.HNO3/c1-7-2-4-8(6-9)5-3-7;2-1(3)4/h2-5,9H,6H2,1H3;(H,2,3,4) |
InChI Key |
PEWKNULHKLWXBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


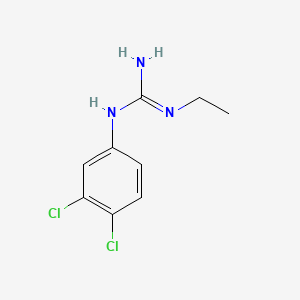
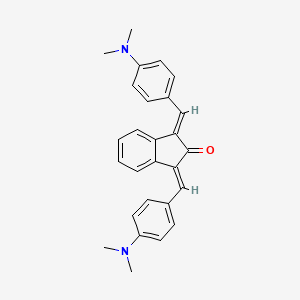
![1-[2-(2-Phenoxyphenoxy)propyl]piperidine](/img/structure/B14709284.png)


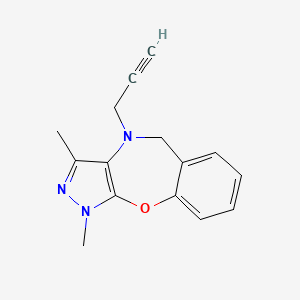
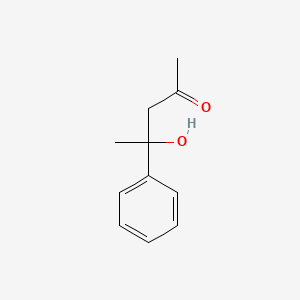
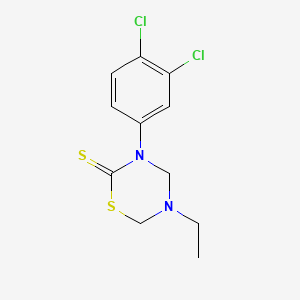
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)

![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
